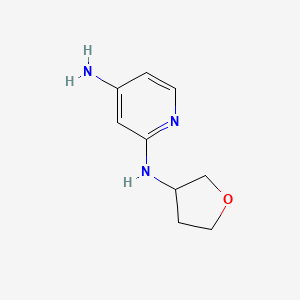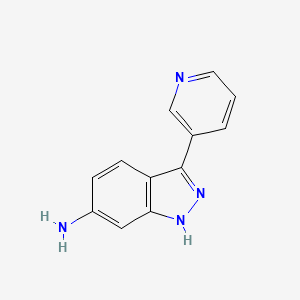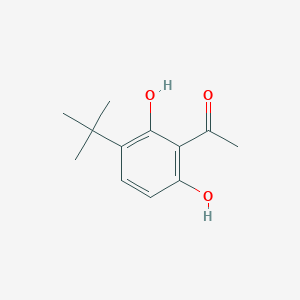![molecular formula C13H10N2O B13865915 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities . The structure of this compound consists of a pyridine ring fused with an oxazole ring, and a 3-methylphenyl group attached to the oxazole ring.
Méthodes De Préparation
The synthesis of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine typically involves the reaction of 2-amino-3-hydroxypyridine with 3-methylbenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the oxazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can introduce various functional groups onto the phenyl ring.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its antiviral and antifungal properties.
Medicine: Research has indicated that this compound may have anticancer activity. It has been evaluated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: The compound’s antimicrobial properties make it a candidate for use in the development of new disinfectants and preservatives. It may also be used in the formulation of agricultural chemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound may also interfere with DNA replication and protein synthesis in microorganisms.
In cancer cells, the compound’s anticancer activity is believed to involve the induction of apoptosis through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
2-(4-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has a similar structure but with a methyl group at the 4-position of the phenyl ring. It may exhibit different chemical reactivity and biological activity due to the positional isomerism.
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[5,4-b]pyridine: This compound has two methyl groups on the phenyl ring, which can influence its chemical and biological properties.
2-(4-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its interaction with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C13H10N2O |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H10N2O/c1-9-4-2-5-10(8-9)12-15-11-6-3-7-14-13(11)16-12/h2-8H,1H3 |
Clé InChI |
UQWHJJMSHWJPBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC3=C(O2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)

![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)






